LLFJJKTUMCZFRI-QGOAFFKASA-N
Description
The compound with InChIKey LLFJJKTUMCZFRI-QGOAFFKASA-N belongs to the 3,4-dihydro-2H-benzo[1,4]dioxepine-7-carboxamide class, a structural family characterized by a benzodioxepine core linked to a carboxamide group. These compounds are synthesized via nucleophilic substitution reactions, where varying amine derivatives react with the benzodioxepine carbonyl chloride intermediate to yield analogs with distinct substituents. For example, replacing n-butylamine with substituted benzylamines or heteroaromatic amines generates derivatives with tailored physicochemical and biological properties .
Characterization of such compounds typically involves 1H NMR, 13C NMR, and MS (ESI). Spectral data confirm the presence of the benzodioxepine backbone (e.g., aromatic protons at δ 6.8–7.4 ppm, methylene groups at δ 3.5–4.2 ppm) and the carboxamide moiety (NH resonance at δ 8.0–8.5 ppm). Molecular weights are validated via mass spectrometry, with observed [M+H]+ values ranging from 250–300 g/mol depending on substituents .
Properties
Molecular Formula |
C27H27N3O2S2 |
|---|---|
Molecular Weight |
489.652 |
InChI |
InChI=1S/C27H27N3O2S2/c1-17-8-9-22-20(12-17)27(25(32)28-22)26(21(15-30(27)3)23-7-5-11-34-23)16-29(2)14-18(24(26)31)13-19-6-4-10-33-19/h4-13,21H,14-16H2,1-3H3,(H,28,32)/b18-13+ |
InChI Key |
LLFJJKTUMCZFRI-QGOAFFKASA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=O)C23C4(CN(CC(=CC5=CC=CS5)C4=O)C)C(CN3C)C6=CC=CS6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications
- Drug Design : Substituent choice directly impacts pharmacokinetics (e.g., CF3 for stability, furan for solubility).
- Screening Prioritization : High-throughput virtual screening (using GPU-accelerated Tanimoto methods ) can efficiently rank analogs for experimental testing.
- Regulatory Compliance : Structural differentiation via spectral data is critical for patentability and generic approval .
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